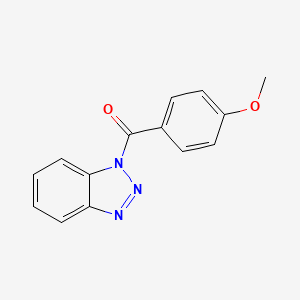

1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole

Vue d'ensemble

Description

The closest compound I found is "1-(4-Methoxybenzoyl)pyrrolidin-2-one" . It’s a solid substance with a molecular weight of 219.24 .

Synthesis Analysis

A general method of synthesis for similar compounds involves the reaction of 4-methoxybenzoyl chloride with other reagents .Chemical Reactions Analysis

4-Methoxybenzoyl chloride, a related compound, reacts exothermically with bases, including amines . It’s incompatible with water, strong oxidizing agents, and alcohols .Physical And Chemical Properties Analysis

4-Methoxybenzyl chloride, a related compound, is a liquid with a refractive index of 1.548, a boiling point of 117-118 °C, a melting point of -1 °C, and a density of 1.155 g/mL at 25 °C .Applications De Recherche Scientifique

Environmental Presence and Analysis

- Benzotriazole UV Filters in Sediments and Sludge : Zhang et al. (2011) investigated the occurrence of benzotriazoles, including 1H-benzotriazole, in environmental samples like sediment and sewage sludge. They developed analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to determine the concentrations of these compounds in the environment (Zhang et al., 2011).

Chemical Synthesis and Applications

- Palladium-Catalyzed Cross-Coupling : Singh and Lakshman (2015) described a novel method for creating diarylmethanes through palladium-catalyzed C−C cross-coupling of 1‐(Aryl)methoxy‐1H‐benzotriazoles with arylboronic acids. This study highlights a new activation method for benzylic alcohols (Singh & Lakshman, 2015).

Biological and Environmental Implications

- Biotransformation in Aquatic Environments : Huntscha et al. (2014) explored the biodegradation mechanisms of benzotriazoles in activated sludge, identifying major transformation products and pathways. This research provides insights into the environmental fate of these compounds (Huntscha et al., 2014).

Molecular Studies

- Structural Analysis : Maxwell et al. (1985) reported on the physical and spectral properties of the 1-alkoxy-4-nitro-1,2,3-benzotriazole system, using molecular orbital calculations to explain these properties. This kind of research is crucial for understanding the molecular characteristics of benzotriazoles (Maxwell et al., 1985).

Toxicology and Environmental Safety

- Toxicity Assessment : Pillard et al. (2001) studied the toxicity of benzotriazole and its derivatives, including 1H-benzotriazole, to aquatic species. Understanding the environmental impact and safety of these compounds is crucial (Pillard et al., 2001).

Mécanisme D'action

Target of Action

It is structurally similar to aniracetam , a nootropic drug known to interact with Glutamate receptors 2 and 3, 5-hydroxytryptamine receptor 2A, and Dopamine D2 receptor . These receptors play crucial roles in cognitive functions, including memory and attention .

Mode of Action

Based on its structural similarity to aniracetam, it may interact with its targets to modulate neurotransmitter systems, including cholinergic, dopaminergic, and serotonergic systems . This could result in enhanced cognitive functions.

Biochemical Pathways

Compounds with similar structures have been shown to influence various pathways, including those involved in neuroprotection and cognition .

Pharmacokinetics

Similar compounds like aniracetam have been reported to have a half-life of 1-25 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic potential.

Result of Action

Based on its structural similarity to aniracetam, it may enhance cognitive functions, including memory and attention .

Action Environment

The action, efficacy, and stability of 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole can be influenced by various environmental factors. For instance, it reacts exothermically with bases and is incompatible with water, strong oxidizing agents, and alcohols . Sealed containers of the compound held at room temperature may explode due to slow decomposition that builds up pressure .

Safety and Hazards

Propriétés

IUPAC Name |

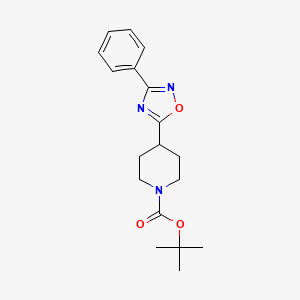

benzotriazol-1-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-19-11-8-6-10(7-9-11)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOYDWMLPIMUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285743 | |

| Record name | 1-(4-Methoxybenzoyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d][1,2,3]triazol-1-yl)(4-methoxyphenyl)methanone | |

CAS RN |

4231-69-0 | |

| Record name | 1-(4-Methoxybenzoyl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxybenzoyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one](/img/structure/B6419920.png)

![2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)

![3-(2-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6419934.png)

![tert-butyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6419966.png)

![2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B6419969.png)

![3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419985.png)

![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6419993.png)

![3-methyl-7-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6420001.png)

![3-ethyl-7-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6420009.png)